5,6,8-Trifluoro-1,4-dihydroquinolin-4-one
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Overview
Description
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative with the molecular formula C₉H₄F₃NO and a molecular weight of 199.13 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one typically involves cyclization and cycloaddition reactions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines using reagents like acrolein, crotonic aldehyde, and methylvinylketone . Another approach involves nucleophilic substitution reactions where fluorine atoms are introduced into the quinoline ring .
Industrial Production Methods
Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity . These methods may utilize advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the quinoline ring into different hydrogenated forms.
Substitution: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various biological pathways, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: Another fluorinated quinoline with similar properties.
7-Fluoro-4-chloroquinoline: Known for its antibacterial activity.
5-Fluoro-6,7,8-trichloroquinoline: Exhibits unique reactivity due to the presence of multiple halogen atoms.
Uniqueness
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4F3NO |
---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
5,6,8-trifluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4F3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14) |
InChI Key |
QXGZPUDWSCDXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2F)F)F |
Origin of Product |
United States |
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